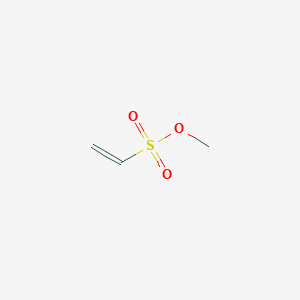

Methyl vinylsulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl vinylsulfonate (MVS) is an organic compound that belongs to the family of vinyl sulfonates. It is a functional group consisting of a vinyl group bonded to a sulfone group . The sulfone makes the vinyl group electrophilic, allowing it to be used as a pharmacophore for binding to the thiol of cysteine residues . MVS is a highly reactive compound that can be easily polymerized to form a wide range of products.

Synthesis Analysis

The synthesis of vinyl sulfones has been a topic of significant interest to organic chemists . Recently, numerous useful methods have been developed, mainly including direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones . A theoretical study on anilinium 2-acrylamide-2-methyl-1 and a mild, efficient, and metal-free synthesis of vinyl sulfones was developed by Liang and coworkers using 1,2-dibromides with sodium sulfinates .Molecular Structure Analysis

An ab initio conformational analysis of methyl vinyl sulfone (CH2CHSO2CH3) has been carried out. Molecular geometry optimizations have been performed at the HF and MP2 levels of the theory .Chemical Reactions Analysis

Vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols . The reactivity of vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols .Physical and Chemical Properties Analysis

Methyl vinyl sulfone is a clear liquid . It has a boiling point range of 115 - 117 °C at 19 mmHg .Mechanism of Action

Safety and Hazards

Future Directions

There are several future directions for the use of Methyl vinylsulfonate in scientific research. One area of interest is the development of new applications for this compound in the synthesis of polymers, coatings, and other materials. Another area of interest is the copolymerization of Methyl Vinyl Sulfone and Ethylene Catalyzed by Phosphine–Sulfonate and α-Diimine Palladium Complexes .

Properties

CAS No. |

1562-31-8 |

|---|---|

Molecular Formula |

C3H6O3S |

Molecular Weight |

122.15 g/mol |

IUPAC Name |

methyl ethenesulfonate |

InChI |

InChI=1S/C3H6O3S/c1-3-7(4,5)6-2/h3H,1H2,2H3 |

InChI Key |

OIGSXRLVIQGTAV-UHFFFAOYSA-N |

SMILES |

COS(=O)(=O)C=C |

Canonical SMILES |

COS(=O)(=O)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.